

# Application Notes and Protocols: Investigating Leucylarginylproline (LAP) in 3D Skin Equivalent Models

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## Compound of Interest

Compound Name: *Leucylarginylproline*

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## Introduction

**Leucylarginylproline (LAP)** is a tripeptide comprised of the amino acids Leucine, Arginine, and Proline. While direct studies on the application of LAP in 3D skin equivalent models are emerging, the well-documented roles of its constituent amino acids in skin biology suggest its significant potential in dermatology and cosmetic science. This document provides detailed application notes and protocols for investigating the efficacy of LAP in 3D skin models, focusing on its potential for promoting collagen synthesis, anti-aging effects, and wound healing.

The rationale for investigating LAP is based on the established functions of its components:

- Proline: A fundamental building block of collagen, essential for its structure and strength.[1][2][3]
- Arginine: A conditionally essential amino acid known to stimulate fibroblast proliferation and collagen synthesis.[4][5]

- Leucine: A branched-chain amino acid that can stimulate cell proliferation and modulate protein turnover in fibroblasts.[6]

These properties suggest that LAP could be a potent bioactive peptide for applications in skincare and dermatology. 3D skin equivalent models offer a physiologically relevant platform to test these hypotheses in vitro.[7][8][9][10]

## Potential Applications of LAP in 3D Skin Models

- Anti-Aging: By potentially stimulating collagen and extracellular matrix (ECM) production, LAP could improve skin elasticity and reduce the appearance of wrinkles.
- Wound Healing: LAP may accelerate wound closure and tissue regeneration by promoting fibroblast proliferation and migration, as well as enhancing ECM deposition.
- Skin Barrier Function: By supporting the integrity of the dermal structure, LAP could indirectly contribute to a healthier and more resilient skin barrier.

## Quantitative Data Summary

The following tables summarize the effects of the individual amino acid components of LAP on key skin cells, providing a basis for the expected outcomes of LAP application in 3D skin models.

Table 1: Effects of Arginine on Fibroblasts

Parameter	Cell Type	Concentration	Observed Effect	Reference
Proliferation	NIH3T3 Fibroblasts	> 2 mM	Significant dose-dependent increase	[4]
Proliferation	Human Dermal Fibroblasts	> 4 mM	Significant dose-dependent increase	[4]
Apoptosis	NIH3T3 & Human Dermal Fibroblasts	6 mM	Significant decrease	[4]
Collagen Synthesis	Fibroblasts	Not specified	Supports collagen synthesis via nitric oxide production	[5]

Table 2: Effects of Proline on Collagen Synthesis

Parameter	Cell Type	Condition	Observed Effect	Reference
Collagen Production	Human Mammary CAFs & Skin Fibroblasts	Glutamine limitation	Increased collagen production with proline supplementation	[11]
Procollagen Synthesis	Cultured Human Foreskin Fibroblasts	Glutamine presence	Procollagen synthesis independent of proline concentration	[12]

Table 3: Effects of Leucine on Fibroblasts

Parameter	Cell Type	Concentration	Observed Effect	Reference
Proliferation	Vero Fibroblasts	25 or 50 $\mu$ M	Increased proliferation	[6]
Protein Synthesis	Vero Fibroblasts	25 or 50 $\mu$ M	Slightly increased	[6]
Protein Degradation	Vero Fibroblasts	25 or 50 $\mu$ M	Deep reduction	[6]

## Experimental Protocols

### Preparation of 3D Full-Thickness Skin Equivalents

This protocol describes the generation of a 3D full-thickness skin model consisting of a dermal equivalent and a stratified epidermis.

Materials:

- Normal Human Dermal Fibroblasts (NHDFs)
- Normal Human Epidermal Keratinocytes (NHEKs)
- Fibroblast growth medium
- Keratinocyte growth medium
- Type I Collagen (rat tail)
- 10x Minimum Essential Medium (MEM)
- Reconstruction buffer (e.g., NaHCO<sub>3</sub>, L-glutamine, HEPES)
- Cell culture inserts (e.g., 0.4  $\mu$ m pore size)
- Deep well plates

Procedure:

- Dermal Equivalent Preparation:

1. Culture NHDFs to 80-90% confluency.
2. On ice, mix Type I collagen, 10x MEM, and reconstruction buffer to neutralize the collagen solution.
3. Harvest and resuspend NHDFs in fibroblast growth medium and add to the neutralized collagen solution to a final concentration of  $2.5 \times 10^4$  cells/mL.
4. Dispense 0.5 mL of the collagen-fibroblast mixture into cell culture inserts placed in a deep well plate.
5. Incubate at 37°C, 5% CO<sub>2</sub> for 1-2 hours to allow for collagen polymerization.
6. Add fibroblast growth medium both inside and outside the insert and culture for 5-7 days, changing the medium every 2-3 days.

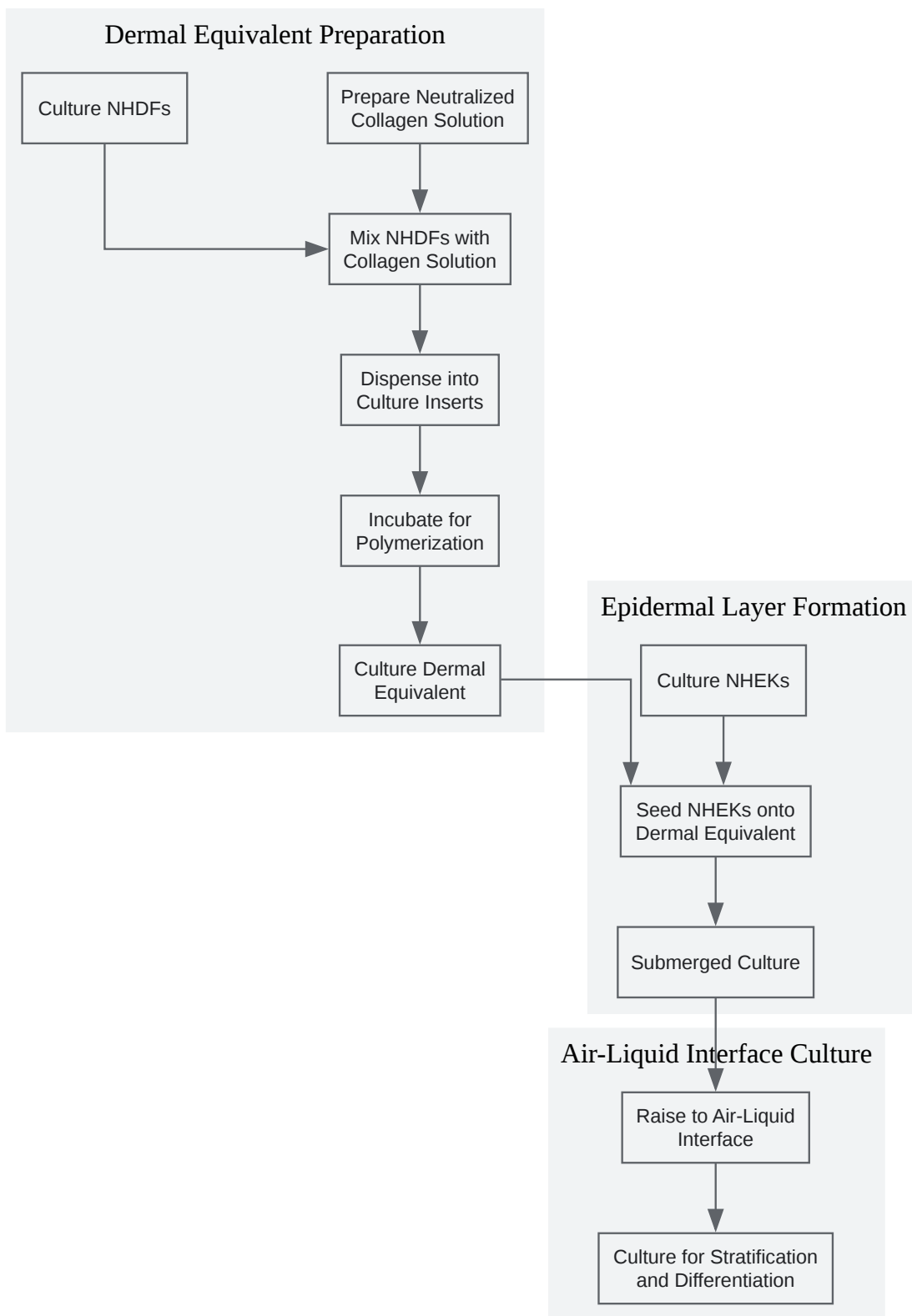
- Epidermal Layer Formation:

1. Culture NHEKs to 80-90% confluency.
2. Harvest and resuspend NHEKs in keratinocyte growth medium.
3. Aspirate the medium from the dermal equivalent.
4. Seed  $2.5 \times 10^5$  NHEKs onto the surface of the dermal equivalent.
5. Culture submerged for 2-4 days.

- Air-Liquid Interface Culture:

1. Raise the skin equivalent to the air-liquid interface by feeding only from the basolateral side (outside the insert).

2. Culture for 10-14 days to allow for epidermal stratification and differentiation, changing the medium every 2-3 days.



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**Fig 1.** Experimental workflow for 3D skin equivalent generation.

## Treatment with **Leucylarginylproline (LAP)**

Materials:

- Sterile Phosphate-Buffered Saline (PBS)
- **Leucylarginylproline (LAP)** stock solution (sterile-filtered)
- Culture medium for 3D skin models

Procedure:

- Prepare a range of LAP concentrations in the culture medium. A suggested starting range is 1  $\mu$ M to 1 mM.
- After the 3D skin models have fully stratified (Day 14 of air-liquid interface culture), replace the medium with the LAP-containing medium.
- A control group should be treated with the vehicle (e.g., PBS) in the same concentration as the highest LAP concentration.
- Culture the models for the desired experimental period (e.g., 48-72 hours for gene/protein expression analysis, or longer for histological changes).

## Analysis of LAP Effects

Objective: To assess changes in tissue morphology, epidermal thickness, and collagen deposition.

Procedure:

- Fix the 3D skin models in 10% neutral buffered formalin.
- Process and embed in paraffin.

- Section the tissues (5  $\mu\text{m}$  thickness).
- For morphology, perform Hematoxylin and Eosin (H&E) staining.
- For collagen analysis, perform Masson's Trichrome staining.
- For specific protein expression (e.g., Collagen I, Ki67 for proliferation), perform immunohistochemistry using specific primary antibodies.
- Image the stained sections using a microscope and quantify parameters like epidermal thickness and collagen density using image analysis software.

Objective: To quantify the expression of genes related to collagen synthesis, ECM remodeling, and inflammation.

Procedure:

- Harvest the 3D skin models and separate the epidermis and dermis if desired.
- Extract total RNA using a suitable kit.
- Synthesize cDNA from the RNA.
- Perform real-time quantitative PCR (RT-qPCR) using primers for target genes (e.g., COL1A1, COL3A1, MMP1, TIMP1, TGFB1).
- Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

Objective: To quantify the levels of specific proteins in the tissue or secreted into the culture medium.

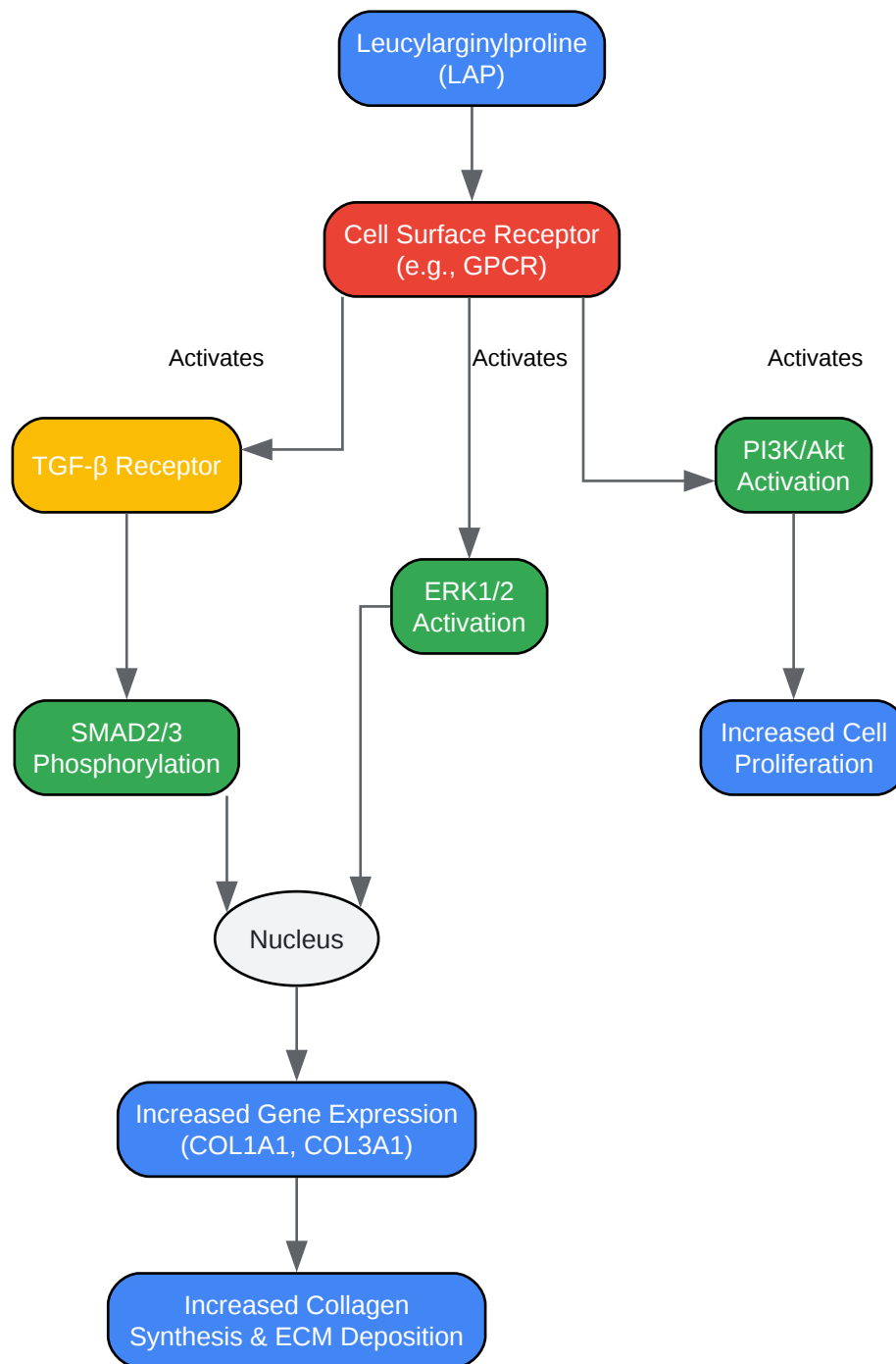
Procedure:

- Western Blot:
  1. Homogenize the 3D skin models in lysis buffer.
  2. Determine protein concentration using a BCA assay.

3. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  4. Probe with primary antibodies against target proteins (e.g., Collagen I, p-SMAD2/3).
  5. Detect with a secondary antibody and visualize using a chemiluminescence system.
- ELISA:
    1. Collect the culture medium at different time points.
    2. Use commercially available ELISA kits to quantify secreted proteins such as pro-collagen type I C-peptide (PIP) or MMP-1.

## Hypothesized Signaling Pathway of LAP

Based on the known signaling pathways of its constituent amino acids, LAP may activate fibroblasts through the Transforming Growth Factor-beta (TGF- $\beta$ ) pathway, a key regulator of ECM synthesis.[13] Arginine has also been shown to activate the ERK1/2 and PI3K/Akt pathways, which are involved in cell proliferation.[4][5]



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**Fig 2.** Hypothesized LAP signaling pathway in fibroblasts.

## Conclusion

The tripeptide **Leucylarginylproline** holds significant promise as a bioactive ingredient for dermatological and cosmetic applications. The protocols and information provided herein offer

a comprehensive framework for researchers to investigate the potential of LAP in stimulating collagen synthesis, promoting anti-aging effects, and enhancing wound healing using physiologically relevant 3D skin equivalent models. The data generated from these studies will be crucial for substantiating the efficacy of LAP and paving the way for its use in advanced skincare formulations.

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